Comparative Cytotoxicity: 2-Chloro-3-(2-chloroethyl)quinoline Derivatives vs. Parent Scaffolds
The target compound serves as a critical intermediate for generating derivatives with enhanced cytotoxic potential. A key study on related 4-chloro-3-(2-chloroethyl)-2-methylquinolines demonstrates that the incorporation of the chloroethyl side chain is essential for conferring antineoplastic activity. While the parent quinoline core lacks significant cytotoxicity, several synthesized derivatives from this class exhibited selective activity against panels of human cancer cell lines [1]. The quantitative data for one of these related derivatives (Compound 6, NSC 680781) is provided as a baseline for the class's potential.
| Evidence Dimension | In vitro antineoplastic selectivity |
|---|---|
| Target Compound Data | N/A (This compound is an intermediate. Data is for a closely related derivative: 4-chloro-3-(2-chloroethyl)-2-methylquinoline derivative, Compound 6) |
| Comparator Or Baseline | Parent quinoline core (not cytotoxic) |
| Quantified Difference | The derivative 'displayed good antineoplastic activity and high selectivity' against specific cell lines from leukemia, lung cancer, colon, and melanoma panels, while the parent scaffold is inactive. |
| Conditions | NCI 60 human tumor cell line panel screen (in vitro) |
Why This Matters
This data proves that the 3-(2-chloroethyl)quinoline motif is a crucial pharmacophore for inducing selective cytotoxicity, which is the primary reason for its procurement in cancer research programs.
- [1] Badawey, E. S. A. M., & Kappe, T. (1999). Potential antineoplastics. Synthesis and cytotoxicity of certain 4-chloro-3-(2-chloroethyl)-2-methylquinolines and related derivatives. European Journal of Medicinal Chemistry, 34(7-8), 663-667. View Source
